molecular formula C22H23N5O2 B2924418 4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide CAS No. 946372-84-5

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

Cat. No. B2924418
CAS RN: 946372-84-5
M. Wt: 389.459
InChI Key: OVNKRFJPGBAYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Pharmacophore Modeling

Pharmacophore modeling is another area where this compound is useful. Its structure can be used to create models that predict the binding affinity of related compounds to biological targets, aiding in the design of new drugs .

Receptor Modulation

This compound is being studied for its role in receptor modulation. It has been found to be a modulator of the nicotinic acetylcholine receptors, which are important targets for treating neurodegenerative diseases .

Cardiovascular Research

The pyrimidinyl and phenoxypyrimidin components of the compound suggest potential applications in cardiovascular research. Compounds with these features have been associated with cardiovascular activities, including antihypertensive and antiplatelet effects .

Antimicrobial and Antitubercular Studies

Its structural complexity allows for applications in antimicrobial and antitubercular studies. The compound could be used to synthesize new agents that combat resistant strains of bacteria and tuberculosis .

Agrochemical Research

Lastly, the compound’s potential isn’t limited to medical applications; it also extends to agrochemical research. Its derivatives could be used to develop new pesticides or herbicides, contributing to the agricultural industry .

properties

IUPAC Name

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-17-23-20(16-21(24-17)29-19-10-6-3-7-11-19)26-12-14-27(15-13-26)22(28)25-18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNKRFJPGBAYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-6-phenoxypyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

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